2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group, an indole moiety, and a thioacetamide bridge linked to a thiazol-2-yl group. The indole and thiazole rings are critical pharmacophores, while the methoxy groups may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c1-31-14-7-8-19(32-2)18(11-14)29-21(16-12-25-17-6-4-3-5-15(16)17)27-28-23(29)34-13-20(30)26-22-24-9-10-33-22/h3-12,25H,13H2,1-2H3,(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDYNAJYOMLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as 2,5-dimethoxybenzaldehyde and 1H-indole-3-carboxaldehyde These intermediates undergo condensation reactions to form the triazole ring system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- Methoxy groups in the target compound may improve metabolic stability compared to halogenated derivatives (e.g., 9c’s bromine), which could exhibit higher toxicity or altered pharmacokinetics .
- The thioacetamide bridge in the target compound contrasts with ester or ether linkers in analogs like 8b or 9c, possibly influencing solubility and enzymatic resistance .
Table 2: Reported Bioactivity of Analogs
Key Observations :
- The target compound’s indole-thiazole scaffold aligns with anti-inflammatory or kinase-inhibitory roles, similar to furan-triazole derivatives (), but with likely enhanced blood-brain barrier penetration due to methoxy/indole groups .
- Halogenated analogs (e.g., 9c) show stronger binding in docking studies but may face toxicity challenges compared to the target’s methoxy-indole system .
Key Observations :
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability better than highly halogenated analogs (e.g., 9c: LogP ~3.9) .
- Synthetic complexity for the target compound likely exceeds that of thiadiazole derivatives (e.g., 6, 8c) due to indole integration and triazole-thiazole linkage .
Biological Activity
Overview of the Compound
This compound features a triazole ring, which is known for its diverse biological activities. The presence of a thiazole moiety and various aromatic groups enhances its potential as a therapeutic agent. The structural complexity suggests that it may interact with multiple biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazole derivatives, including those similar to the compound . The following table summarizes some key findings regarding the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | Inhibition of cell proliferation |
| Compound B | MCF7 | 0.67 | Induction of apoptosis |
| Compound C | SW1116 | 0.80 | EGFR inhibition |
| Compound D | BGC823 | 0.87 | Src inhibition |
These findings indicate that compounds with similar structural features to 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines.
The mechanisms through which this compound and its analogs exert their biological effects are multifaceted:
- Inhibition of Enzyme Activity : Many triazole derivatives have been shown to inhibit key enzymes involved in cancer cell survival and proliferation.
- Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells, contributing to their anticancer effects.
- Targeting Growth Factor Receptors : Inhibition of receptors such as EGFR and Src has been observed in related compounds, leading to reduced tumor growth.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- Case Study 1 : A derivative similar to our compound was tested in vivo on mice bearing xenograft tumors derived from human cancer cell lines. The study reported a significant reduction in tumor size compared to control groups.
- Case Study 2 : Another study focused on the molecular docking of this compound with various protein targets associated with cancer. Results indicated strong binding affinities that suggest potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step pathways, including cyclization of triazole precursors and nucleophilic substitution reactions. Key steps:
- Cyclization : Use hydrazine derivatives with carbonyl compounds under reflux conditions in ethanol or DMF .
- Thioether formation : React triazole-thiol intermediates with chloroacetamide derivatives in the presence of NaH or K₂CO₃ as a base .
- Yield optimization : Employ catalytic agents (e.g., p-toluenesulfonic acid) and monitor reactions via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic methods are critical for structural validation?
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indole NH at δ 10-12 ppm, methoxy groups at δ 3.7-3.9 ppm) .
- IR spectroscopy : Identify thioamide (C=S stretch ~650 cm⁻¹) and triazole ring (C=N stretch ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
